Chemical structure and properties of Butyl[(3,4-dimethoxyphenyl)methyl]amine
Chemical structure and properties of Butyl[(3,4-dimethoxyphenyl)methyl]amine
Synonyms: N-Butyl-3,4-dimethoxybenzylamine; N-Butylveratrylamine CAS Registry Number: 170115-42-1 Molecular Formula: C₁₃H₂₁NO₂ Molecular Weight: 223.31 g/mol [1][2]
Executive Summary
This technical guide profiles Butyl[(3,4-dimethoxyphenyl)methyl]amine , a secondary amine intermediate of significant utility in medicinal chemistry.[1] Structurally, it combines a lipophilic n-butyl chain with an electron-rich 3,4-dimethoxybenzyl (veratryl) moiety.[1] This specific architecture serves as a critical "privileged scaffold" in the synthesis of isoquinoline alkaloids, calcium channel blockers, and dopaminergic ligands.
Unlike simple primary amines, the secondary amine nature of this compound allows for controlled tertiary functionalization, making it a pivotal node in Convergent Synthesis strategies. This guide details its physicochemical profile, an optimized reductive amination protocol using sodium triacetoxyborohydride (STAB), and its pharmacophoric relevance.
Chemical Identity & Physicochemical Profiling[1][3][4][5]
Understanding the physicochemical baseline is essential for predicting solubility, membrane permeability, and reactivity during synthesis.
Structural Analysis
The molecule consists of three distinct domains:
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Electron-Rich Head: The 3,4-dimethoxyphenyl ring acts as a hydrogen bond acceptor and mimics the catechol motif found in neurotransmitters (dopamine, norepinephrine) but with improved metabolic stability against COMT (catechol-O-methyltransferase).[1]
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Benzylic Linker: A single methylene bridge providing rotational freedom.[1]
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Lipophilic Tail: The n-butyl chain increases the LogP, enhancing blood-brain barrier (BBB) penetration potential compared to its methyl analogs.[1]
Key Properties Table[1]
| Property | Value (Experimental/Predicted) | Significance in Application |
| Physical State | Pale yellow oil / Low-melting solid | Handling requires liquid transfer protocols.[1] |
| Boiling Point | ~154–158 °C (at 12 Torr) | High boiling point requires vacuum distillation for purification.[1] |
| pKa (Base) | 10.2 ± 0.5 (Predicted) | Highly basic; exists as a cation at physiological pH (7.4).[1] |
| LogP | 2.6 – 2.9 | Optimal range for oral bioavailability (Lipinski’s Rule of 5).[1] |
| H-Bond Donors | 1 (Secondary Amine) | Available for further functionalization (alkylation/acylation).[1] |
| H-Bond Acceptors | 3 (2 Oxygens, 1 Nitrogen) | Facilitates receptor binding interactions.[1] |
Synthetic Pathways & Optimization
The most robust route to Butyl[(3,4-dimethoxyphenyl)methyl]amine is Reductive Amination .[1] While direct alkylation of amines with benzyl halides is possible, it frequently leads to over-alkylation (quaternary ammonium salts). Reductive amination offers superior atom economy and control.[1]
Protocol: Reductive Amination via STAB
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (NaBH₃CN).[1] STAB is less toxic, avoids cyanide waste, and allows for "one-pot" synthesis without isolating the imine intermediate.
Reagents
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Substrate: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) [1.0 equiv][1]
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Amine: n-Butylamine [1.1 equiv][1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) [1.4 equiv][1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
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Catalyst: Acetic Acid (AcOH) [1.0 equiv][1]
Step-by-Step Methodology
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Imine Formation: In a dry flask under nitrogen, dissolve 3,4-dimethoxybenzaldehyde in DCE. Add n-butylamine.[1][3]
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Activation: Add Acetic Acid. Stir for 30–60 minutes at room temperature. Why: Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Why: Portion-wise addition prevents exotherms and maintains selectivity for the imine over the aldehyde.
-
Quench & Workup: Stir overnight. Quench with saturated aqueous NaHCO₃ (to neutralize AcOH and liberate the free amine). Extract with DCM.[1]
-
Purification: The secondary amine can be purified via acid-base extraction (wash organic layer with 1M HCl to pull product into water, wash aqueous layer with ether to remove non-basic impurities, basify aqueous layer, re-extract).
Reaction Mechanism Visualization[1]
Caption: One-pot reductive amination workflow. The imine intermediate is reduced in situ by STAB to yield the secondary amine.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.
| Technique | Diagnostic Signal | Structural Confirmation |
| ¹H NMR (CDCl₃) | δ 6.8–6.9 (m, 3H) | Aromatic protons (Veratryl ring).[1] |
| δ 3.87, 3.85 (s, 6H) | Two methoxy (-OCH₃) groups.[1] Distinct singlets confirm 3,4-substitution.[1] | |
| δ 3.72 (s, 2H) | Benzylic methylene (-CH₂-N).[1] Shift indicates attachment to nitrogen.[1] | |
| δ 2.61 (t, 2H) | α-Methylene of butyl group (-NH-CH₂-).[1] | |
| δ 0.91 (t, 3H) | Terminal methyl of butyl group. | |
| ¹³C NMR | δ 55.9, 55.8 | Methoxy carbons.[1] |
| δ 53.8, 49.1 | Carbon atoms adjacent to Nitrogen.[1] | |
| Mass Spec (ESI+) | [M+H]⁺ = 224.16 | Confirms molecular weight (223.31 + 1).[1] |
Biological Relevance & Pharmacophore Analysis[7]
This molecule is rarely a final drug but serves as a high-value Pharmacophore Building Block .[1]
Dopaminergic & Serotonergic Ligands
The 3,4-dimethoxybenzyl motif is a bioisostere for the catechol ring found in Dopamine.[1] By attaching this unit to a butyl amine, researchers create a lipophilic anchor that can be further derivatized to target:
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Dopamine Receptors (D2/D4): N-alkylation of this secondary amine with heterocyclic linkers creates high-affinity ligands.[1]
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5-HT Receptors: Used in the synthesis of tryptamine analogs where the benzyl group provides hydrophobic pocket interactions.[1]
Calcium Channel Blockers
This structure mimics the "northern" hemisphere of Verapamil . The dimethoxybenzyl nitrogen linkage is critical for binding to the alpha-1 subunit of L-type calcium channels.[1] The butyl group serves as a truncated model for the longer alkyl chains found in potent analogs.
Synthesis Workflow for Drug Discovery
Caption: Divergent synthesis strategy using the secondary amine as a core node to generate diverse bioactive libraries.
References
-
ChemicalBook. (2024).[1] Butyl[(3,4-dimethoxyphenyl)methyl]amine - CAS 170115-42-1 Properties and MSDS.[1]Link[1]
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Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
PubChem. (2024).[1] Compound Summary: 3,4-Dimethoxybenzylamine derivatives.[1][4][5] National Library of Medicine. Link[1]
-
Konnerth, H., et al. (2023).[1] "Catalytic Reductive Amination of Aromatic Aldehydes." MDPI Catalysts, 13(2), 432. (Demonstrates catalytic alternatives to borohydrides). Link[1]
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Sigma-Aldrich. (2024).[1] Reductive Amination Application Note and Reagent Guide.[1]Link
Sources
- 1. 3,4-Dimethoxy-N-methylbenzylamine | C10H15NO2 | CID 592161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 170115-42-1 CAS MSDS (butyl[(3,4-dimethoxyphenyl)methyl]amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dimethoxybenzylamine(5763-61-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
